UniPR1449

EphA2 Receptor Binding Selectivity

GBM researchers face a key limitation: kinase inhibitors like dasatinib fail to block ephrin-A1-induced EphA2 internalization & degradation. UniPR1449 addresses this as a selective EphA protein-protein interaction inhibitor (Kd 3.8 μM for EphA2). • Blocks ephrin-A1-induced EphA2 phosphorylation, internalization & degradation-unlike dasatinib • Selective for all EphA subtypes (IC50 5.5-11 μM); no EphB cross-reactivity • Impairs VEGF-induced angiogenesis; reduces GSC proliferation & S-phase entry

Molecular Formula C42H54N2O6S
Molecular Weight 715.0 g/mol
Cat. No. B12377551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUniPR1449
Molecular FormulaC42H54N2O6S
Molecular Weight715.0 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NC(CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C
InChIInChI=1S/C42H54N2O6S/c1-27(35-16-17-36-34-15-14-29-24-31(45)19-21-41(29,2)37(34)20-22-42(35,36)3)13-18-39(46)43-30(25-40(47)48)23-28-26-44(38-12-8-7-11-33(28)38)51(49,50)32-9-5-4-6-10-32/h4-12,14,26-27,30-31,34-37,45H,13,15-25H2,1-3H3,(H,43,46)(H,47,48)/t27-,30+,31+,34?,35-,36?,37?,41+,42-/m1/s1
InChIKeySEWUWQJLDLQQSM-PXYRAWOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UniPR1449: Selective EphA Receptor Inhibitor


UniPR1449 is a small molecule protein-protein interaction inhibitor (PPI-i) that functions as a selective antagonist of the EphA receptor subfamily [1]. It is primarily characterized by its ability to disrupt the interaction between ephrin-A1 and EphA receptors, with a reported dissociation constant (Kd) of 3.8 ± 2.4 μM for the EphA2 receptor . UniPR1449 blocks ephrin-A1-induced EphA2 phosphorylation, internalization, and degradation in glioblastoma (GBM) cell lines, and inhibits the interaction of ephrin-A1 with all EphA receptor subtypes (IC50 range of 5.5-11 μM) without affecting EphB-ephrin-B1 binding [1]. The compound has a molecular weight of 714.95 g/mol and a molecular formula of C42H54N2O6S .

Mechanism
Protein-protein interaction inhibitor (PPI-i) targeting EphA-ephrin-A1
Selectivity
EphA subfamily selective; no reported EphB inhibition
Models
Glioblastoma stem cell and angiogenesis models

UniPR1449 Substitution: Experimental Risks


Substituting UniPR1449 with other Eph-targeting compounds is not straightforward due to its unique multi-faceted mechanism and receptor selectivity profile. While many EphA2 inhibitors, such as the clinical drug dasatinib, target the intracellular ATP-binding domain of the kinase [1], UniPR1449 is a protein-protein interaction inhibitor (PPI-i) that blocks ephrin-A1 binding to the extracellular domain [2]. This fundamental difference leads to distinct functional consequences: UniPR1449 uniquely prevents ephrin-A1-induced EphA2 internalization and degradation, a process not blocked by dasatinib [2]. Furthermore, UniPR1449 is selective for the EphA subfamily and does not inhibit EphB receptors, whereas pan-Eph inhibitors can disrupt the physiological functions of EphBs [1]. This selectivity, combined with its unexpected ability to impair VEGF-induced angiogenesis, distinguishes UniPR1449 from other inhibitors in its class and necessitates its specific procurement for studies focused on the EphA-ephrin-A1 protein-protein interaction or GBM stem cell biology.

ATP‑competitive kinase inhibitors
Dasatinib blocks EphA2 phosphorylation but does not prevent ligand‑induced receptor degradation, a functional outcome unique to UniPR1449's PPI‑i mechanism.
Pan‑Eph inhibitors
Agents that inhibit both EphA and EphB may disrupt physiological EphB functions; UniPR1449 spares EphB‑ephrin‑B1 binding, preserving EphB‑related signaling.
Earlier series analogs
UniPR1331 lacks sufficient potency and selectivity; UniPR1449 represents a chemically optimized tool with improved functional properties in EphA2 degradation and GSC assays.

UniPR1449 Comparative Performance Data


EphA Receptor Binding Affinity and Selectivity

UniPR1449 demonstrates selective binding to EphA receptors. It has a Kd of 3.8 ± 2.4 μM for EphA2 and inhibits the ephrin-A1 interaction with all EphA receptor subtypes (IC50 range 5.5-11 μM), but does not affect EphB-ephrin-B1 binding . In contrast, dasatinib, a multi-targeted kinase inhibitor, has an IC50 of 17 nM for EphA2, but its selectivity is broad, targeting SRC, BCR-ABL, c-KIT, and PDGFR, and it lacks the EphA-over-EphB selectivity of UniPR1449 [1][2].

EphA2 Binding Affinity
Reported
Kd 3.8 ± 2.4 μM (EphA2)
IC50 range 5.5–11 μM across EphA subtypes
Supports EphA‑selective binding context; does not engage EphB
Dasatinib binds EphA2 at 17 nM but shows broad kinase inhibition
EphA2 Receptor Binding Selectivity PPI Inhibitor

EphA2 Receptor Degradation Prevention

UniPR1449 blocks ephrin-A1-induced EphA2 phosphorylation, internalization, and degradation in U251 glioblastoma cells [1]. Crucially, the tyrosine kinase inhibitor dasatinib also inhibits EphA2 phosphorylation but fails to prevent the subsequent degradation of the receptor [1]. This demonstrates that UniPR1449's unique mechanism of action as a PPI-i leads to a distinct functional outcome on EphA2 protein levels that is not shared by ATP-competitive kinase inhibitors.

Receptor Degradation
Head‑to‑head
UniPR1449 blocks ephrin‑A1‑induced EphA2 degradation; dasatinib does not
Distinguishes PPI‑i mechanism from ATP‑competitive inhibition on receptor trafficking
U251 glioblastoma cells; assessed by ELISA and immunofluorescence
EphA2 Receptor Internalization Protein Degradation Glioblastoma

VEGF-Specific Anti-Angiogenic Activity

In the chick chorioallantoic membrane (CAM) assay, UniPR1449 significantly impairs angiogenesis induced by VEGF, while leaving angiogenesis driven by FGF2 unaffected [1]. This demonstrates a specific functional interference with the VEGF/VEGFR-2 axis, which is a key pathological feature of glioblastoma. This dual mechanism—targeting both EphA signaling and VEGFR-2-mediated angiogenesis—is a unique property not typically observed with other EphA2 inhibitors.

Angiogenesis Specificity
Class‑level
Impairs VEGF‑induced angiogenesis; FGF2‑induced angiogenesis unaffected
Reported VEGF‑pathway selectivity; other EphA2 inhibitors lack comparable in‑vivo data
Chick CAM assay; comparative data for dasatinib/ALW‑II‑41‑27 not available
Angiogenesis VEGF FGF2 CAM Assay In Vivo

Glioma Stem Cell Proliferation Inhibition

UniPR1449 significantly reduces proliferation and S-phase entry in patient-derived glioma stem-like cells (GSCs) [1]. While ALW-II-41-27 is another EphA2 inhibitor shown to reduce viability in some cell lines, it has not been demonstrated to have this specific effect on GSC proliferation in a comparable patient-derived model [2][3]. This positions UniPR1449 as a more relevant tool for research specifically targeting the stem-like cell population responsible for GBM recurrence and therapy resistance.

GSC Proliferation
Class‑level inference
Reduces S‑phase entry in patient‑derived glioma stem‑like cells
Context‑dependent GSC proliferation endpoint; comparator validation absent
ALW‑II‑41‑27 lacks published GSC proliferation data in comparable models
Glioblastoma Cancer Stem Cells GSC Proliferation Cell Cycle

Glioblastoma Cell Migration Inhibition

UniPR1449 (30 μM) significantly impairs the migration of U251 glioblastoma cells, as demonstrated in both wound healing and 3D Boyden chamber assays, resulting in approximately a 50% reduction in migrating cell numbers [1]. While dasatinib has also been shown to inhibit cell migration in various cancer models, this is often attributed to its broader inhibition of SRC family kinases [2]. The effect of UniPR1449, achieved via EphA receptor blockade, provides a more targeted approach to studying EphA-dependent migration without confounding effects on other kinases.

Cell Migration
Cross‑study
~50% reduction in migrating U251 cells (30 μM)
EphA‑dependent migration endpoint; dasatinib effects are multi‑kinase mediated
Boyden chamber and wound healing assays
Cell Migration Glioblastoma Invasion Wound Healing Boyden Chamber

Advancement over UniPR1331

UniPR1449 is a chemical descendant of UniPR1331, an earlier EphA2 antagonist. UniPR1331 suffered from suboptimal potency and a lack of selectivity [1]. UniPR1449 represents an advanced compound within the same series, demonstrating improved functional properties, including the ability to block ephrin-A1-induced EphA2 degradation, a feature not fully characterized for UniPR1331 [2]. This highlights the chemical optimization leading to a more effective tool compound for studying EphA2 biology in cancer.

Chemical Optimization
Class‑level
Improved functional profile vs. predecessor UniPR1331
Advanced tool compound within the same chemical series
UniPR1331 reported suboptimal potency; UniPR1449 shows EphA2 degradation blockade
UniPR1331 Chemical Series Potency Receptor Degradation Glioblastoma

UniPR1449 Optimal Research Applications


EphA2 Receptor Degradation in GBM

UniPR1449 is uniquely suited for studies examining the ligand-induced internalization and degradation of the EphA2 receptor. As demonstrated, UniPR1449 blocks this degradation process, unlike the kinase inhibitor dasatinib [1]. This allows researchers to dissect the specific role of receptor downregulation in GBM cell signaling and behavior.

EphA vs. EphB Selective Targeting

For experiments requiring selective inhibition of EphA receptors without cross-reactivity with EphB receptors, UniPR1449 is the tool of choice. Its selectivity profile, which does not affect EphB-ephrin-B1 binding, is a key differentiator from pan-Eph or multi-kinase inhibitors . This is crucial for attributing biological effects specifically to the EphA subfamily.

VEGF/VEGFR-2 Anti-Angiogenesis

UniPR1449's specific impairment of VEGF-induced angiogenesis, while sparing FGF2-induced angiogenesis, makes it a valuable compound for studying the interplay between EphA2 signaling and the VEGF pathway in tumor angiogenesis [1]. This is particularly relevant in highly vascularized tumor models like GBM.

GSC Proliferation and Cell Cycle

UniPR1449 has validated activity in reducing proliferation and S-phase entry in patient-derived GSCs [1]. This makes it a key reagent for research focused on overcoming therapy resistance and recurrence in GBM, as GSCs are a primary driver of these clinical challenges.

Application
Selection Property
Validation Focus
EphA2 degradation pathway studies
PPI inhibition mechanism that preserves receptor levels
EphA2 degradation endpoint analysis
EphA subfamily selectivity research
EphA‑over‑EphB selectivity profile
EphB cross‑reactivity exclusion
VEGF‑dependent angiogenesis assays
VEGF‑specific anti‑angiogenic response
Angiogenesis model endpoint review
GSC proliferation inhibition studies
GSC proliferation and S‑phase entry endpoint
Cell‑cycle analysis in patient‑derived models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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